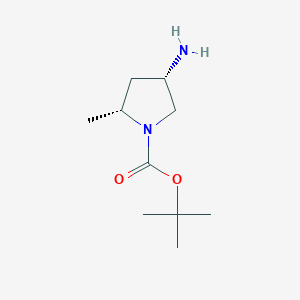

tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Description

BenchChem offers high-quality tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMVVTNPIKHJHP-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating Stereochemistry: A Technical Guide to (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate and its Diastereomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, a chiral building block with significant potential in medicinal chemistry. A crucial point of clarification, which will be central to this guide, is the common confusion regarding its CAS number. The provided CAS number, 348165-63-9, is authoritatively assigned to its diastereomer, tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. This guide will address both stereoisomers, highlighting their structural differences and the importance of stereochemical purity in drug discovery.

The Significance of Chiral Pyrrolidines in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, five-membered ring structure allows for the precise spatial arrangement of substituents, which is critical for selective interactions with biological targets.[3] The introduction of chirality, as seen in the 2,4-disubstituted aminopyrrolidines, provides an opportunity to explore a wider chemical space and fine-tune the pharmacological properties of a molecule.[3] The stereochemistry at the C2 and C4 positions dictates the three-dimensional shape of the molecule, influencing its binding affinity, efficacy, and metabolic stability.

Decoding the Stereochemistry: (2R,4S) vs. (2R,4R)

A critical aspect for any researcher working with this compound is the distinction between the (2R,4S) and (2R,4R) stereoisomers. The CAS number 348165-63-9 is exclusively assigned to the (2R,4R)-diastereomer , which has a trans relationship between the methyl group at C2 and the amino group at C4.[4][5][6] The (2R,4S)-diastereomer, conversely, has a cis relationship between these two substituents. This seemingly subtle difference in stereochemistry can lead to significant variations in biological activity.

Key Structural Features:

| Feature | (2R,4S)-isomer (cis) | (2R,4R)-isomer (trans) |

| Stereochemistry | The methyl group at C2 and the amino group at C4 are on the same side of the pyrrolidine ring. | The methyl group at C2 and the amino group at C4 are on opposite sides of the pyrrolidine ring. |

| CAS Number | Not explicitly assigned in major databases. | 348165-63-9[4][5][6] |

| Conformation | Adopts a distinct three-dimensional shape due to the cis orientation. | Has a different and more extended conformation due to the trans orientation. |

Importance of Stereochemical Purity: In drug development, the use of a specific stereoisomer is paramount. Different stereoisomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological profiles. Therefore, unambiguous identification and separation of diastereomers are essential.

Physicochemical and Safety Data of tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate (CAS: 348165-63-9)

The following data pertains to the commercially available (2R,4R)-diastereomer:

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [4] |

| Molecular Weight | 200.28 g/mol | [4] |

| Appearance | Yellow liquid | [3] |

| Storage | Store at room temperature. | [3] |

Safety and Handling:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[3]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

Researchers should consult the material safety data sheet (MSDS) from their supplier for comprehensive safety and handling information.

Synthesis Strategies for Chiral 4-Amino-2-methylpyrrolidines

Conceptual Synthetic Workflow:

The synthesis of such chiral building blocks often involves a multi-step sequence starting from a chiral precursor. A plausible, generalized approach is outlined below. This workflow is illustrative and would require optimization for the specific synthesis of the (2R,4S) isomer.

Caption: A generalized workflow for the synthesis of chiral 2,4-disubstituted pyrrolidines.

Key Considerations for Stereocontrol:

The critical step in synthesizing the desired (2R,4S) isomer is controlling the stereochemistry during the introduction of the amino and methyl groups. This can be achieved through various methods, including:

-

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as an amino acid, that already contains some of the required stereocenters.

-

Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity in a key bond-forming reaction.

-

Substrate Control: Where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions.

Applications in Drug Discovery and Medicinal Chemistry

Substituted chiral pyrrolidines are key components in a wide range of therapeutic agents. While specific examples for the direct use of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate are not prevalent in peer-reviewed literature, its structural motifs are found in compounds targeting various diseases.

Potential Therapeutic Areas:

-

Antiviral Agents: The pyrrolidine scaffold is present in several antiviral drugs, where it helps to mimic the structure of natural substrates of viral enzymes.

-

Anticancer Agents: Chiral pyrrolidines can serve as scaffolds for the development of kinase inhibitors and other targeted cancer therapies.

-

Central Nervous System (CNS) Disorders: The rigid structure of the pyrrolidine ring is useful in designing ligands for CNS receptors and transporters with high selectivity.

Workflow for Incorporating the Building Block in Drug Discovery:

Caption: A typical workflow for utilizing the aminopyrrolidine building block in a drug discovery program.

Analytical Characterization

Unambiguous characterization of the stereochemistry is essential. The following analytical techniques are critical for confirming the identity and purity of the (2R,4S) and (2R,4R) isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The coupling constants and chemical shifts of the pyrrolidine ring protons will differ significantly between the cis and trans isomers. Nuclear Overhauser Effect (NOE) experiments can definitively establish the spatial proximity of the methyl and amino group substituents, thus confirming the stereochemistry. The tert-butyl group of the Boc protecting group gives a characteristic strong singlet in the ¹H NMR spectrum, which can be useful for monitoring reactions.[2]

-

Mass Spectrometry (MS): Provides accurate molecular weight determination.

-

Chiral High-Performance Liquid Chromatography (HPLC): A crucial technique for separating the (2R,4S) and (2R,4R) diastereomers and determining the diastereomeric purity of a sample.

-

X-ray Crystallography: In cases where a crystalline derivative can be formed, X-ray crystallography provides unequivocal proof of the absolute and relative stereochemistry.

Conclusion and Future Perspectives

Tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate represents a valuable, yet less documented, chiral building block for drug discovery. A thorough understanding of its stereochemistry, and the crucial distinction from its (2R,4R) diastereomer (CAS 348165-63-9), is imperative for its effective use in research. As the demand for stereochemically pure and complex scaffolds in drug development continues to grow, the development of efficient and scalable synthetic routes to the (2R,4S) isomer and a deeper exploration of its biological activities will be of significant interest to the scientific community.

References

Sources

- 1. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate 97% | CAS: 348165-63-9 | AChemBlock [achemblock.com]

- 4. tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | C10H20N2O2 | CID 45089537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 348165-63-9: 1,1-Dimethylethyl (2R,4R)-4-amino-2-methy… [cymitquimica.com]

- 6. 348165-63-9|(2R,4R)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Stereoselective Synthesis of tert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, a valuable chiral building block in contemporary drug discovery and development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the specific stereochemical arrangement of this diamine derivative makes it a crucial component in the synthesis of various therapeutic agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and other enzyme targets. This document is intended for researchers, synthetic chemists, and drug development professionals, offering a detailed examination of a robust synthetic strategy, complete with mechanistic insights, step-by-step protocols, and characterization data. The presented route emphasizes stereochemical control and practical execution, leveraging readily available chiral precursors to ensure an efficient and reproducible synthesis.

Introduction: The Significance of the (2R,4S)-4-Amino-2-methylpyrrolidine Scaffold

The substituted pyrrolidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Its rigid, five-membered structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for designing molecules that interact with biological targets with high affinity and selectivity. The specific diastereomer, tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, presents two critical stereocenters: an (R)-configured center at the 2-position bearing a methyl group, and a (S)-configured center at the 4-position bearing an amino group. This precise spatial arrangement is often essential for optimal binding to enzyme active sites.

The primary challenge in synthesizing this molecule lies in the diastereoselective control of these two stereocenters. This guide will focus on a validated and highly effective strategy that begins with a commercially available chiral starting material, thereby simplifying the stereochemical puzzle and providing a reliable path to the desired product.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate reveals a pathway originating from a chiral precursor, which is a common and effective strategy for synthesizing optically pure compounds.[1]

The key disconnections are:

-

C4-N Bond: The target amino group can be installed via the reduction of an azide. This is a reliable transformation that avoids harsh conditions that could compromise the stereochemical integrity of the molecule.

-

C4-Azide Introduction: The azide group is typically introduced via a nucleophilic substitution reaction on a suitable leaving group (e.g., a tosylate or mesylate) at the C4 position. Crucially, this S(_N)2 reaction proceeds with an inversion of stereochemistry. Therefore, to achieve the (4S)-amino configuration, we must start with a precursor bearing a (4R)-hydroxyl group.

-

Core Scaffold: This leads back to a key intermediate: a Boc-protected (2R)-methyl-(4R)-hydroxypyrrolidine derivative. This intermediate can be accessed from commercially available chiral starting materials such as (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate.[2]

This retrosynthetic strategy is advantageous because it anchors the stereochemistry early in the synthesis using a readily available and relatively inexpensive chiral building block.

Recommended Synthetic Pathway: A Step-by-Step Elucidation

The following multi-step synthesis is a robust and well-documented route for preparing the target compound with high diastereomeric purity. The pathway starts from 1-(tert-butyl) 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate, which sets the stereochemistry at the C4 position.

Sources

A Senior Application Scientist's Technical Guide to tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, a chiral synthetic building block of significant interest in medicinal chemistry. We will deconstruct its International Union of Pure and Applied Chemistry (IUPAC) name to elucidate its structural and stereochemical features. This document details its physicochemical properties, outlines a robust stereoselective synthetic strategy, and discusses its application as a critical pharmacophore in the development of novel therapeutics. Furthermore, we present standardized protocols for its analytical characterization, ensuring structural integrity and purity. This guide is intended to serve as a comprehensive resource for scientists engaged in the design and synthesis of complex, biologically active molecules.

Decoding the IUPAC Name: A Blueprint of the Molecule

The IUPAC nomenclature provides a precise, rule-based system for naming chemical compounds, ensuring any chemist can unambiguously derive the structure from its name.[1][2] Let's dissect the name tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate.

-

Pyrrolidine : This is the parent heterocycle, a five-membered saturated ring containing one nitrogen atom.[3]

-

-1-carboxylate : This suffix indicates an ester functional group attached to the nitrogen atom at position 1 of the pyrrolidine ring.

-

tert-butyl : This specifies the alcohol-derived portion of the ester. It is a tert-butyl group, -C(CH₃)₃. The combination of the carboxylate and tert-butyl group forms a tert-butoxycarbonyl (Boc) protecting group, a common motif in synthetic organic chemistry used to mask the reactivity of the pyrrolidine nitrogen.

-

4-amino : An amino group (-NH₂) is attached to the carbon at position 4 of the ring.

-

2-methyl : A methyl group (-CH₃) is attached to the carbon at position 2.

-

(2R,4S) : This is the crucial stereochemical information. It defines the absolute configuration at the two chiral centers (carbons 2 and 4) using the Cahn-Ingold-Prelog priority rules. The 'R' (Rectus) and 'S' (Sinister) descriptors indicate the specific three-dimensional arrangement of the substituents, which is critical for biological activity. This specific configuration denotes that the methyl group at C2 and the amino group at C4 are on opposite faces of the ring, a trans relationship.

This systematic name precisely describes a single, specific diastereomer out of four possible stereoisomers.

Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is paramount for its effective use in synthesis and for predicting its behavior in biological systems.

Chemical Structure

The decoded IUPAC name translates into the following two-dimensional structure with defined stereochemistry.

Caption: 2D structure of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate.

Physicochemical Data Summary

Quantitative data is essential for planning reactions, purification, and formulation. While experimental data for this specific isomer can be sparse, computed properties provide reliable estimates.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem[4] |

| Molecular Weight | 200.28 g/mol | PubChem[4] |

| Monoisotopic Mass | 200.152477885 Da | PubChem[4] |

| XLogP3 (Lipophilicity) | 0.8 | PubChem[4] |

| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[4] |

| Hydrogen Bond Acceptors | 3 (2 from Boc=O, 1 from -NH₂) | PubChem[4] |

| Topological Polar Surface Area | 55.6 Ų | PubChem[4] |

| Complexity | 223 | PubChem[4] |

Note: These properties are computed for the (2R,4R) isomer but are expected to be identical for the (2R,4S) diastereomer.

Stereoselective Synthesis: A Field-Proven Approach

The synthesis of optically pure substituted pyrrolidines is a cornerstone of modern pharmaceutical development.[5] Achieving the desired (2R,4S) stereochemistry requires a carefully planned, multi-step sequence, often starting from a chiral pool precursor like (2S,4R)-4-hydroxyproline. This ensures that the stereochemistry at C2 is set from the beginning.

The causality behind this choice is clear: using a readily available, enantiopure starting material is significantly more efficient and cost-effective than attempting a non-selective synthesis followed by a challenging chiral separation of multiple diastereomers.[6]

Synthetic Workflow Overview

The following workflow represents a validated strategy for the synthesis of the target molecule.

Caption: Stereoselective synthetic workflow from 4-hydroxyproline.

Detailed Experimental Protocol (Illustrative)

This protocol describes the key stereochemical inversion step, which is critical for achieving the desired (2R,4S) configuration from a (2S,4R) precursor.

Step 3: Sₙ2 Displacement with Azide to Invert C4 Stereochemistry

-

Objective : To convert the C4 hydroxyl group (via a mesylate or tosylate leaving group) to an azide with inversion of stereochemistry.

-

Materials :

-

N-Boc-(2S,4R)-4-(methylsulfonyloxy)-pyrrolidine-2-carboxylic acid methyl ester (1.0 eq)

-

Sodium Azide (NaN₃, 3.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

-

Procedure :

-

To a stirred solution of the mesylated pyrrolidine derivative in anhydrous DMF, add sodium azide in one portion.

-

Heat the reaction mixture to 80-90 °C.

-

Expertise Note: The elevated temperature is necessary to overcome the activation energy for the Sₙ2 displacement. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cation while leaving the azide anion nucleophilic.

-

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and quench by pouring into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-Boc-(2S,4S)-4-azidopyrrolidine-2-carboxylic acid methyl ester.

-

-

Self-Validation : The success of this step is confirmed by ¹H NMR, where a characteristic shift in the proton at C4 is observed, and by mass spectrometry confirming the incorporation of the azido group. Crucially, chiral High-Performance Liquid Chromatography (HPLC) can be used to confirm the diastereomeric purity.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, present in over 60 FDA-approved drugs.[7] Its non-planar, flexible nature allows it to present substituents in precise three-dimensional orientations, enabling potent and selective interactions with biological targets like enzymes and receptors.[8][9]

-

Scaffold for Bioactive Molecules : The title compound serves as a versatile building block. The primary amine at C4 is a key nucleophilic handle for elaboration into amides, sulfonamides, or for reductive amination to build molecular complexity. The Boc-protected nitrogen at N1 allows for chemistry at C4, followed by deprotection and subsequent functionalization of the ring nitrogen.

-

Di-peptidyl Peptidase-4 (DPP-IV) Inhibitors : Substituted aminopyrrolidines are core components of several gliptin-class drugs used for type 2 diabetes. The pyrrolidine ring mimics the proline residue of natural substrates, while the amino group interacts with key residues in the enzyme's active site.

-

Antiviral and Antibacterial Agents : The pyrrolidine ring is a component of numerous antiviral and antibacterial drugs, including several carbapenem antibiotics.[5]

-

CNS-Active Agents : The stereochemistry of substituted pyrrolidines is critical for activity on central nervous system targets, such as metabotropic glutamate receptors (mGluRs).[10] For instance, the related compound (2R,4R)-APDC is a selective agonist for certain mGluRs and shows anticonvulsant effects.[10] This highlights the profound impact that subtle stereochemical changes—like the one between (2R,4R) and our title (2R,4S) compound—can have on biological outcomes.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stereochemical integrity of the compound.

Spectroscopic and Chromatographic Methods

| Method | Purpose | Expected Observations |

| ¹H & ¹³C NMR | Structural elucidation and confirmation of connectivity. | Specific chemical shifts and coupling constants for the pyrrolidine ring protons, methyl group, and Boc group. The diastereotopic protons of the ring provide a unique fingerprint. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and formula. | A prominent [M+H]⁺ ion at m/z 201.16, corresponding to C₁₀H₂₁N₂O₂⁺. Fragmentation patterns can further confirm the structure. |

| Chiral HPLC/SFC | Determination of enantiomeric and diastereomeric purity. | Using a suitable chiral stationary phase (e.g., polysaccharide-based), the (2R,4S) isomer should resolve from the other three possible stereoisomers ((2S,4R), (2R,4R), (2S,4S)). This is the gold standard for confirming stereochemical purity.[11][12] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. | Characteristic stretches for N-H (amine), C=O (carbamate), and C-H bonds. |

Conclusion

Tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is more than a chemical with a complex name; it is a precision tool for the modern medicinal chemist. Its defined stereochemistry and orthogonal protecting groups provide a reliable platform for constructing complex molecular architectures. A thorough understanding of its structure, synthesis, and properties, as detailed in this guide, is essential for leveraging its full potential in the discovery of next-generation therapeutics. The principles of stereocontrol and rigorous analytical validation discussed herein are fundamental to the successful translation of complex chemical matter into effective pharmaceuticals.

References

-

Zaripova, A. R., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(1), 1. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45089537, tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. [Link]

- Perrone, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. In Topics in Medicinal Chemistry. Springer.

-

Davies, S. G., et al. (2018). Asymmetric 'Clip-Cycle' synthesis of 2,5- and 3,5-pyrrolidines. Organic & Biomolecular Chemistry, 16(34), 6331-6336. [Link]

-

Wikipedia. (2024). Pyrrolidine. [Link]

-

Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(11), 2259-2269. [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

Engle, K. M., et al. (2015). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature Chemistry, 7(8), 645-650. [Link]

- Google Patents. (2016).

-

Chemsrc. (n.d.). (2S,4R)-4-Amino-2-methyl-piperidine-1-carboxylic acid tert-butyl ester. [Link]

-

Pharmaffiliates. (n.d.). (2R,4R)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate. [Link]

-

Aturki, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 296. [Link]

-

de la Torre, B. G., & Albericio, F. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1264903. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

Chinnakadoori, S., et al. (2023). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. Chirality. [Link]

-

Bunnage, M. E., et al. (2004). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Organic & Biomolecular Chemistry, 2(19), 2763-2776. [Link]

-

ResearchGate. (n.d.). Identification and analytical characterization of N‐propyl norbutylone, N‐butyl norbutylone, N‐benzyl norheptedrone, and N‐pyrrolidinyl‐3,4‐DMA. [Link]

-

NSJ Prayoglife. (n.d.). 1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate. [Link]

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56924491, tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate. [Link]

-

ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565509, 1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate. [Link]

-

precisionFDA. (n.d.). Pyrrolidine. [Link]

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | C10H20N2O2 | CID 45089537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth technical overview of a specific, highly valuable derivative: tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate . We will explore its fundamental physicochemical properties, delve into the strategic considerations for its synthesis and stereochemical control, and present its practical applications as a versatile building block in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this compound's unique structural features for the rational design of novel therapeutics.

Introduction: The Strategic Value of the Substituted Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern drug design.[1] Its non-planar, puckered conformation allows for the precise three-dimensional projection of substituents, making it an ideal scaffold for creating ligands that can interact with complex biological targets with high affinity and selectivity.

The subject of this guide, tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, is a particularly powerful building block for several key reasons:

-

Defined Stereochemistry: The fixed (2R,4S) configuration provides unambiguous spatial orientation of its functional groups. This is critical in drug design, where stereoisomers often exhibit vastly different pharmacological activities.

-

Orthogonal Functionality: It possesses two distinct nitrogen functionalities. The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, rendering it temporarily inert and preventing unwanted side reactions. The primary amine at the C4 position is a versatile nucleophilic handle, readily available for derivatization.

-

Modulated Lipophilicity: The methyl group at the C2 position and the Boc-protecting group contribute to the molecule's lipophilic character, a key parameter that can be fine-tuned to influence a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

These features make it an indispensable tool for constructing libraries of complex molecules aimed at a wide range of therapeutic targets.

Physicochemical Properties and Characterization

Accurate characterization is the bedrock of reproducible science. The fundamental properties of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate are summarized below.

Key Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem[2] |

| Molecular Weight | 200.28 g/mol | PubChem[2][3] |

| IUPAC Name | tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | N/A |

| CAS Number | 1199320-33-7 | N/A |

| Appearance | Colorless to pale yellow oil or solid | Typical Supplier Data |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Typical Supplier Data |

Structural Representation

The precise arrangement of atoms is critical for understanding the molecule's reactivity and interactions.

Caption: 2D structure of the title compound with stereochemistry.

Analytical Verification

As a self-validating system, every batch of this starting material must be rigorously tested to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structural integrity. The proton spectrum should show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the methyl group (a doublet), and distinct signals for the pyrrolidine ring protons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should confirm the molecular weight, typically by observing the [M+H]⁺ ion at m/z 201.29.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for confirming enantiomeric and diastereomeric purity. The compound should elute as a single major peak when analyzed on a suitable chiral stationary phase.

Synthesis and Stereochemical Integrity

The synthesis of stereochemically pure pyrrolidines is a non-trivial challenge. Routes often begin from chiral pool starting materials, such as amino acids, to establish the initial stereocenters. A plausible generalized synthetic pathway is outlined below.

Caption: Generalized synthetic workflow for chiral pyrrolidines.

Causality in Synthesis:

-

Choice of Precursor: Starting with a naturally occurring chiral molecule like hydroxyproline sets the stereochemistry at C4 early in the synthesis, which is often more efficient than creating it from an achiral starting material.

-

Protecting Groups: The Boc group on the pyrrolidine nitrogen is crucial. It is stable to a wide range of reaction conditions but can be removed cleanly under acidic conditions (e.g., trifluoroacetic acid) without affecting other parts of the molecule.

-

Stereochemical Inversion: The key step in establishing the (4S)-amino configuration from a (4R)-hydroxy precursor is the Sₙ2 displacement (Step 3). Using a nucleophile like sodium azide ensures a clean inversion of stereochemistry at the C4 position. Subsequent reduction of the azide to the amine preserves this configuration.

Core Application: A Scaffold for Amide Library Synthesis

The primary amino group of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is an ideal nucleophile for forming amide bonds, a ubiquitous linkage in pharmaceuticals. This allows for the systematic exploration of chemical space by coupling a diverse array of carboxylic acids.

Experimental Protocol: Amide Coupling with HATU

This protocol describes a standard, reliable method for amide bond formation.

Objective: To couple a generic carboxylic acid (R-COOH) to the C4-amino group.

Materials:

-

tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate (1.0 eq)

-

Carboxylic acid of interest (R-COOH) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and dissolve in anhydrous DMF.

-

Pre-activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. Expertise Note: Pre-activating the carboxylic acid with HATU forms a highly reactive acyl intermediate, which minimizes side reactions and racemization, especially with chiral acids.

-

Nucleophile Addition: In a separate vial, dissolve tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure amide product.

Self-Validating Workflow: Synthesis to Analysis

A trustworthy protocol is a closed-loop system where synthesis is immediately followed by rigorous validation.

Caption: A self-validating workflow for amide synthesis and analysis.

Strategic Role in the Drug Discovery Pipeline

This building block is not merely a reagent; it is a strategic asset in the multi-stage process of drug discovery. Its defined stereochemistry and versatile handle are leveraged throughout the pipeline.

Caption: Role of the scaffold in the drug discovery pipeline.

-

Library Synthesis: The primary amine is the point of diversification. By coupling thousands of different carboxylic acid fragments, vast libraries can be generated.

-

Hit-to-Lead: Once a "hit" is identified from screening, the pyrrolidine scaffold provides a rigid core. Medicinal chemists can then modify the appended R-group or explore modifications at other positions of the pyrrolidine ring (if the synthesis allows) to improve potency, selectivity, and pharmacokinetic properties. The (2R)-methyl group, for instance, can serve as a "handle" to explore a specific hydrophobic pocket in the target protein.

Safety, Handling, and Storage

-

Safety: While specific GHS data for this exact isomer is not aggregated, related aminopyrrolidine and piperidine derivatives are often classified as harmful if swallowed, causing skin irritation, and potentially causing serious eye or respiratory irritation.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated (2-8°C).

Conclusion

Tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is more than just a chemical with a specific molecular weight. It is a sophisticated tool for molecular engineering. Its combination of a rigid, stereodefined core, an orthogonally protected nitrogen, and a versatile primary amine handle makes it an exceptionally valuable building block for medicinal chemists. Understanding its properties, synthesis, and application methodologies, as outlined in this guide, empowers researchers to rationally design and construct novel molecules with the potential to become next-generation therapeutics.

References

-

tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate. A-Star Research Chemicals.[Link]

-

tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. PubChem, National Center for Biotechnology Information.[Link]

-

The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors. Perelman School of Medicine at the University of Pennsylvania.[Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate.[Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.[Link]

Sources

Spectroscopic Data for tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its substituted pyrrolidine core is a prevalent scaffold in a wide array of biologically active molecules. The precise stereochemical arrangement of the amino and methyl groups at the C4 and C2 positions, respectively, is crucial for its interaction with biological targets. Therefore, unambiguous structural confirmation and purity assessment are paramount, necessitating a thorough analysis of its spectroscopic data.

This technical guide provides an in-depth examination of the spectroscopic signature of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The interpretation of this data is contextualized with field-proven insights to empower researchers in their synthetic and analytical endeavors.

Molecular Structure and Key Spectroscopic Features

The structure of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate incorporates several key functional groups that give rise to characteristic spectroscopic signals: a tert-butoxycarbonyl (Boc) protecting group, a secondary amine within the pyrrolidine ring, a primary amino group, and a methyl group. The relative stereochemistry of the substituents dictates the spatial orientation of the protons on the pyrrolidine ring, leading to specific coupling patterns in the ¹H NMR spectrum.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

References

-

PubChem. tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. Available from: [Link]

-

SpectraBase. 1-Boc-pyrrolidine. Available from: [Link]

- Presti, L. L. (2017). 1H and 13C NMR Spectroscopy: A Powerful Tool for the Analysis of Amino Acids, Peptides and Proteins. In Amino Acid-New Insights and Roles in Plant and Animal. IntechOpen.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in both natural products and clinically successful pharmaceuticals underscores its significance in the pursuit of novel therapeutic agents. This guide provides a comprehensive technical overview of the pyrrolidine scaffold's role in drug discovery, delving into its fundamental physicochemical properties, conformational intricacies, and profound impact on pharmacological activity. We will explore the strategic rationale behind its incorporation into drug candidates, supported by an analysis of its presence in numerous FDA-approved drugs across a wide spectrum of therapeutic areas. Furthermore, this document will furnish detailed synthetic methodologies for the construction and functionalization of the pyrrolidine core, present in-depth case studies of key pyrrolidine-containing drugs with explorations of their mechanisms of action through signaling pathway diagrams, and offer tabulated structure-activity relationship (SAR) data to guide future design efforts. This guide is intended to be a valuable resource for researchers and scientists in the field, providing both foundational knowledge and actionable insights to leverage the power of the pyrrolidine scaffold in the development of next-generation therapeutics.

The Pyrrolidine Scaffold: A Privileged Framework in Medicinal Chemistry

The pyrrolidine ring, also known as tetrahydropyrrole, is a cornerstone of many biologically active molecules, from alkaloids to synthetic drugs.[1][2] Its widespread use is not coincidental but is rooted in a unique combination of structural and chemical properties that make it an ideal building block for interacting with biological targets.[1][2]

Physicochemical Properties and Conformational Flexibility

Unlike its aromatic counterpart, pyrrole, the sp³-hybridized nature of the pyrrolidine ring imparts a non-planar, three-dimensional geometry.[3] This "pseudorotation" allows the scaffold to adopt various envelope and twisted conformations, enabling a more effective exploration of the pharmacophore space compared to flat aromatic systems.[3] The ability to control and lock these conformations through the strategic placement of substituents is a key advantage in drug design, as it allows for the fine-tuning of a molecule's interaction with its biological target.[3]

The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating crucial interactions with protein residues.[4] Furthermore, the pyrrolidine scaffold often enhances the aqueous solubility of a drug candidate, a critical parameter for favorable pharmacokinetic properties.[4]

The conformational state of the pyrrolidine ring can be influenced by the stereoelectronic effects of its substituents. For instance, the electronegativity of a substituent at the C-4 position can dictate a preference for either a C-4-exo or C-4-endo envelope conformation.[3] This conformational control is pivotal, as different spatial arrangements of substituents can lead to vastly different biological activities.[3]

A Note on Metabolic Bioactivation

A potential liability of the pyrrolidine moiety is its susceptibility to metabolic bioactivation by cytochrome P450 enzymes. This can lead to the formation of reactive iminium ion intermediates, which have the potential for genotoxicity.[4] While not a universal issue, it is a critical consideration in the design and preclinical safety assessment of pyrrolidine-containing drug candidates.

The Pyrrolidine Scaffold in Approved Drugs: A Diverse Therapeutic Landscape

The versatility of the pyrrolidine scaffold is evident in the vast array of FDA-approved drugs that incorporate this motif. These drugs span a wide range of therapeutic areas, highlighting the scaffold's ability to be adapted to interact with a multitude of biological targets.[1][2]

| Drug Class | Example(s) | Therapeutic Use |

| Antihypertensives | Captopril, Enalapril | Angiotensin-Converting Enzyme (ACE) Inhibitors |

| Antibacterials | Clindamycin, Anisomycin | Protein Synthesis Inhibition |

| Antivirals | Telaprevir | Hepatitis C Virus (HCV) Protease Inhibitor |

| Anticancer Agents | Pacritinib, Futibatinib | Kinase Inhibition (JAK2, FGFR) |

| CNS Disorders | Aniracetam, Rolipram | Nootropic, Antidepressant |

| Anticholinergics | Procyclidine, Glycopyrronium | Parkinson's Disease, COPD |

| Antiepileptics | Ethosuximide | Seizure Control |

| Antidiabetics | Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor |

| Antihistamines | Clemastine | Allergic Conditions |

| Insomnia | Daridorexant | Orexin Receptor Antagonist |

This table presents a selection of pyrrolidine-containing drugs to illustrate the scaffold's broad applicability.[1][2]

Strategic Applications and Mechanistic Insights

The decision to incorporate a pyrrolidine scaffold is a strategic one, often driven by the desire to impart specific properties that enhance a drug's efficacy and pharmacokinetic profile. The following sections explore the application of the pyrrolidine motif in several key therapeutic areas, complete with mechanistic diagrams to illustrate the underlying biology.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 inhibitors, or "gliptins," are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. Vildagliptin is a prominent example that features a pyrrolidine ring. DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[5] By inhibiting DPP-4, vildagliptin prolongs the action of GLP-1, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon secretion.[5] The pyrrolidine moiety in vildagliptin plays a crucial role in its binding to the catalytic site of the DPP-4 enzyme.[5]

Caption: Pacritinib Inhibition of the JAK-STAT Signaling Pathway.

Futibatinib is an irreversible inhibitor of fibroblast growth factor receptors (FGFRs) 1-4 and is used to treat cholangiocarcinoma with FGFR2 fusions or rearrangements. [6]Aberrant FGFR signaling can drive tumor cell proliferation and survival. [7]Futibatinib covalently binds to the ATP-binding pocket of FGFRs, leading to sustained inhibition of the downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways. [6][7]

Caption: Futibatinib Inhibition of the FGFR Signaling Pathway.

Synthetic Strategies for Pyrrolidine Scaffolds

The synthesis of pyrrolidine derivatives is a well-established field of organic chemistry, with numerous methods available for their construction and functionalization. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.

Functionalization of Proline and its Derivatives

A common and efficient strategy for the synthesis of chiral pyrrolidine-containing drugs involves the use of readily available and optically pure L-proline or 4-hydroxy-L-proline as starting materials. [8]This approach ensures the production of enantiomerically pure compounds with high yields. [8]

Caption: General Workflow for Proline-based Pyrrolidine Synthesis.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and highly versatile method for the stereoselective synthesis of substituted pyrrolidines. [9]This reaction allows for the construction of the pyrrolidine ring in a single step, often with the generation of multiple stereocenters. [9] Experimental Protocol: Synthesis of Spiropyrrolizidine Oxindoles via Three-Component Tandem Cycloaddition

This protocol is adapted from a reported procedure for the efficient synthesis of functionalized spiropyrrolizidine oxindoles. [10]

-

Reaction Setup: To a mixture of isatin (0.2 mmol) and L-proline (1 equivalent) in 1,4-dioxane (1 mL), add dimethyl maleate (1 equivalent).

-

Reaction Conditions: Stir the reaction mixture at 60 °C for 3 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, remove the solvent under vacuum.

-

Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., mixtures of CH₂Cl₂ and ethyl acetate or CH₂Cl₂ and methanol) to afford the desired spiropyrrolizidine oxindole. [10]

Synthesis of Spiro[pyrrolidine-3,3'-oxindoles]

Spiro[pyrrolidine-3,3'-oxindoles] are an important class of compounds with diverse biological activities, including anticancer properties. [11]One innovative synthetic approach involves a cascade reaction of N,N-dimethyl enaminones with diazo oxindoles. [11] Experimental Protocol: One-Pot Synthesis of Phenyl/Thiophene Dispiro Indenoquinoxaline Pyrrolidine Quinolone Analogues

This protocol is based on a one-pot multicomponent approach utilizing a 1,3-dipolar cycloaddition reaction. [3]

-

Reactant Mixture: In a suitable flask, combine (E)-3-arylidine-8-nitro-2,3-dihydroquinolin-4(1H)-one (1 equivalent), ninhydrin (1 equivalent), o-phenylenediamine (1 equivalent), and either benzylamine or thiophene methylamine (1 equivalent) in methanol.

-

Reaction Conditions: Reflux the reaction mixture for 2-3 hours.

-

Product Isolation: After the reaction is complete, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

Structure-Activity Relationships (SAR) of Pyrrolidine Derivatives

The systematic modification of the pyrrolidine scaffold and its substituents is a cornerstone of lead optimization in drug discovery. The following table summarizes SAR data for a series of thiophene-containing dispiro indenoquinoxaline pyrrolidine quinolone analogues against the MCF-7 breast cancer cell line.

| Compound | R Substituent | IC₅₀ (µM) against MCF-7 |

| 37a | H | 28 |

| 37b | 4-CH₃ | 25 |

| 37c | 4-OCH₃ | 23 |

| 37d | 4-Cl | 20 |

| 37e | 4-Br | 17 |

| 37f | 4-F | 22 |

| Doxorubicin (Ref.) | - | 16 |

Data adapted from Shyamsivappan et al.[3]

The data indicates that electron-withdrawing groups at the para-position of the phenyl ring generally lead to improved anticancer activity, with the bromo-substituted analogue 37e showing the highest potency, comparable to the reference drug doxorubicin. [3]

Conclusion and Future Perspectives

The pyrrolidine scaffold has firmly established its place as a privileged structure in drug discovery, a testament to its unique combination of physicochemical properties and synthetic accessibility. Its three-dimensional nature, conformational flexibility, and ability to engage in key hydrogen bonding interactions make it an invaluable tool for medicinal chemists. The continued exploration of novel synthetic methodologies, such as stereoselective cycloaddition reactions and C-H functionalization, will undoubtedly expand the chemical space accessible for pyrrolidine-based drug design. As our understanding of complex biological systems deepens, the versatility of the pyrrolidine scaffold will continue to be harnessed to develop innovative and effective therapies for a wide range of human diseases. The insights provided in this guide aim to empower researchers to strategically employ this remarkable scaffold in their own drug discovery endeavors.

References

-

Shyamsivappan, C., et al. (2020). Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues: Synthesis, anticancer activity and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 30(15), 127265. [Link]

-

Ahsan, M. J., et al. (2021). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Discovery Technologies, 18(4), 488-505. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

Sokolov, A. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 588. [Link]

-

Komrokji, R. S., et al. (2016). A Comprehensive Review of Pacritinib in Myelofibrosis. Future Oncology, 12(11), 1335-1347. [Link]

-

Ahsan, M. J., et al. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(11), 3123. [Link]

-

Seebach, D., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Helvetica Chimica Acta, 100(9), e1700182. [Link]

-

Bahleda, R., et al. (2021). Futibatinib, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study. Cancer Discovery, 11(11), 2850-2861. [Link]

-

Wang, Y., et al. (2023). Synthesis of Oxindole Spiropyrrolidines Based on [1 + 1 + 1 + 2] Spiroannulation Featuring Release and Reuse of Me2NH. Organic Letters, 25(42), 7730-7734. [Link]

-

Al-Masoudi, N. A., et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

-

Ahrén, B. (2011). Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man. Best Practice & Research Clinical Endocrinology & Metabolism, 25(4), 545-554. [Link]

-

Synapse - Patsnap. (2024). What is the mechanism of Futibatinib?. [Link]

-

Wang, L., et al. (2015). Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. Molecules, 20(8), 14851-14864. [Link]

-

Kumar, S., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Future Medicinal Chemistry, 14(1), 65-88. [Link]

-

Synapse - Patsnap. (2024). What is the mechanism of Pacritinib?. [Link]

-

Targeted Oncology. (2021). Futibatinib Earns Breakthrough Therapy Designation for FGFR2+ Cholangiocarcinoma. [Link]

-

Hassaneen, H. M., et al. (2016). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 21(11), 1498. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Kalgutkar, A. S., & Driscoll, J. P. (2020). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Drug Metabolism Reviews, 52(4), 533-569. [Link]

-

Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]

-

Green, A. P., et al. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 1(10), 1649-1656. [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7800. [Link]

-

Malehmir, M., et al. (2022). Janus kinase 2 inhibition by pacritinib as potential therapeutic target for liver fibrosis. Hepatology, 75(5), 1228-1242. [Link]

-

Hassaneen, H. M., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Journal of Molecular Structure, 1252, 132145. [Link]

-

Ahrén, B. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism, 13(9), 775-783. [Link]

-

Clinical Cancer Research. (2023). Abstract LB315: Inhibition of FGFR4 with futibatinib combined with inhibition of IGF1R, Src family kinases, or AKT is synergistic against rhabdomyosarcoma. [Link]

-

Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]

-

Targeted Oncology. (2020). Futibatinib Induces Durable Responses in FGFR2+ Intrahepatic Cholangiocarcinoma. [Link]

-

Wang, Z., & Ihle, N. T. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(1), 234. [Link]

-

ResearchGate. (n.d.). Pacritinib inhibits activities of JAK2, STAT3 and NF-κB. [Link]

-

ResearchGate. (n.d.). Vildagliptin displays slow tight-binding to dipeptidyl peptidase (DPP)-4, but not DPP-8 or DPP-9. [Link]

-

Pharmacy India. (2024, March 8). Oral Antidiabetic Medicines | DPP4 inhibitors | Sitagliptin | Vildagliptin [Video]. YouTube. [Link]

-

Adrio, J., & Carretero, J. C. (2011). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 47(24), 6784-6794. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pacritinib's Unique Mechanism: A Step Forward in JAK Inhibitor Therapy. [Link]

-

Cignarella, G., et al. (1981). Oxindole-3-spiropyrrolidines and -piperidines. Synthesis and local anesthetic activity. Journal of Medicinal Chemistry, 24(8), 1003-1006. [Link]

-

G. Feresin, G., et al. (2001). Conformational analysis and biological activity of leptocarpin and leptocarpin acetate. PubMed. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. [Link]

-

Incze, M., et al. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 22(12), 2200. [Link]

-

FLORE. (2023). Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4. [Link]

-

ResearchGate. (n.d.). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. [Link]

-

S. Viso, A., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(10), 3148-3159. [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cancernetwork.com [cancernetwork.com]

- 7. What is the mechanism of Futibatinib? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Applications in Protease Inhibitor Synthesis: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the synthetic strategies and methodologies employed in the development of protease inhibitors, a cornerstone of modern therapeutics. From the foundational principles of peptidomimetics to the intricacies of asymmetric synthesis and the innovative applications of click chemistry, we will delve into the chemical logic that underpins the creation of these life-saving molecules. The protocols and application notes herein are designed to be a practical resource for researchers at the forefront of medicinal chemistry and drug discovery.

Part 1: The Foundation of Protease Inhibitor Synthesis: Strategy and Design

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins, a process fundamental to countless physiological and pathophysiological events.[1] Their dysregulation is implicated in a wide array of diseases, including viral infections, cancer, and cardiovascular disorders.[2] Consequently, the inhibition of specific proteases has emerged as a powerful therapeutic strategy.[3][4]

The development of protease inhibitors has been a triumph of rational, structure-based drug design.[5] A pivotal moment in this field was the development of inhibitors targeting the HIV-1 protease, an aspartic protease essential for the lifecycle of the virus.[6][7] The success of these drugs, which transformed HIV/AIDS from a fatal to a manageable chronic condition, provided a blueprint for targeting other proteases.[5][8] More recently, this strategy has been successfully applied to combat other viral pathogens, as exemplified by the rapid development of nirmatrelvir, a SARS-CoV-2 main protease inhibitor, for the treatment of COVID-19.[3][9]

A central tenet in the design of many potent protease inhibitors is the concept of transition-state mimicry . The enzymatic cleavage of a peptide bond proceeds through a high-energy tetrahedral transition state. Molecules that can mimic this geometry, but are not susceptible to cleavage, can bind to the protease's active site with high affinity and act as potent inhibitors.[10] A common strategy is to replace the scissile peptide bond with a non-hydrolyzable isostere that mimics this transition state.[10]

The evolution of protease inhibitors has seen a progression from purely peptide-based molecules to more drug-like peptidomimetics and small molecule inhibitors . While early inhibitors were often based on the amino acid sequence of the protease's natural substrate, these compounds generally suffered from poor oral bioavailability and rapid metabolic degradation.[5] To overcome these limitations, medicinal chemists have developed a diverse toolkit of synthetic strategies aimed at creating smaller, less peptidic molecules with improved pharmacokinetic properties.[5]

Part 2: The Synthesis of Peptidomimetic Protease Inhibitors: Honoring the Substrate

Peptidomimetic inhibitors bridge the gap between natural peptide substrates and small molecule drugs. They often retain some peptide character to ensure recognition by the protease active site, while incorporating non-natural moieties to enhance stability and bioavailability.

Application Note: The Hydroxyethylamine Isostere - A Classic Transition-State Mimic

The hydroxyethylamine isostere is a cornerstone of peptidomimetic protease inhibitor design, particularly for aspartic proteases like HIV-1 protease.[6][7] This functional group, with its stereochemically defined hydroxyl group, effectively mimics the tetrahedral intermediate of peptide bond hydrolysis. The hydroxyl group can form a key hydrogen bond with the catalytic aspartate residues in the active site, leading to potent inhibition. The synthesis of this isostere with precise stereochemical control is therefore a critical challenge in the production of many protease inhibitors.

Case Study & Protocol: Convergent Synthesis of a Saquinavir-like Precursor

Saquinavir was the first HIV protease inhibitor to be approved by the FDA and serves as an excellent case study in the synthesis of a complex peptidomimetic.[6][7][8] Its synthesis is a testament to the power of a convergent approach, where complex fragments are synthesized separately and then coupled in the final stages.

A key fragment in the synthesis of Saquinavir is the hydroxyethylamine isostere derived from L-phenylalanine. The following protocol outlines a representative synthesis of a protected amino epoxide, a versatile intermediate for the construction of such isosteres.

Protocol 1: Asymmetric Synthesis of an N-Boc-Protected Amino Epoxide

This protocol details the synthesis of a key chiral epoxide intermediate.

Materials:

-

N-Boc-L-phenylalanine

-

Carbonyldiimidazole (CDI)

-

Magnesium chloride

-

Potassium malonate mono-tert-butyl ester

-

Sodium borohydride (NaBH₄)

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalytic)

-

Sodium hydroxide (NaOH)

-

Oxalyl chloride

-

N-Hydroxysuccinimide

-

Sodium bicarbonate

-

Appropriate organic solvents (THF, Methanol, Dichloromethane, etc.)

-

Standard laboratory glassware and purification equipment (chromatography)

Procedure:

-

Activation of N-Boc-L-phenylalanine: To a solution of N-Boc-L-phenylalanine in anhydrous THF, add CDI in a portion-wise manner at room temperature. Stir for 2 hours to form the corresponding acylimidazole.

-

Formation of the β-keto ester: In a separate flask, prepare the magnesium enolate of potassium malonate mono-tert-butyl ester by reacting it with magnesium chloride in anhydrous THF. Add the previously prepared acylimidazole solution to this mixture and stir overnight.

-

Stereoselective Reduction: Cool the reaction mixture to -78 °C and add a solution of NaBH₄ in methanol dropwise. The low temperature and choice of reducing agent are crucial for achieving high diastereoselectivity in the formation of the desired alcohol.

-

Protection and Hydrolysis: After quenching the reaction, protect the resulting diol as an acetonide using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Subsequently, hydrolyze the tert-butyl ester using NaOH to yield the corresponding carboxylic acid.

-

Epoxide Formation: Convert the carboxylic acid to the acid chloride using oxalyl chloride. The subsequent steps involve a Barton decarboxylative halogenation followed by base-mediated cyclization to form the desired epoxide. This multi-step process is a reliable method for generating the chiral epoxide from the α-amino acid precursor.

Self-Validation and Causality:

-

The use of CDI for activation is a mild and efficient method that avoids racemization of the chiral center.

-

The magnesium enolate provides good C-acylation selectivity.

-

The low-temperature NaBH₄ reduction is a well-established method for the diastereoselective reduction of β-keto esters derived from amino acids.

-

The acetonide protection allows for selective manipulation of the newly formed hydroxyl group.

-

The final cyclization to the epoxide proceeds via an intramolecular Williamson ether synthesis mechanism.

Part 3: The Realm of Small Molecule Non-Peptidic Inhibitors

While peptidomimetics have proven highly successful, the quest for improved oral bioavailability, reduced pill burden, and better resistance profiles has driven the development of non-peptidic, small molecule protease inhibitors.[3] These compounds often have more rigid scaffolds and fewer rotatable bonds, leading to improved pharmacokinetic properties.

Application Note: The Power of Asymmetric Synthesis

The synthesis of small molecule protease inhibitors frequently involves the construction of multiple stereocenters. Asymmetric synthesis, the ability to selectively create one enantiomer or diastereomer of a chiral molecule, is therefore a critical enabling technology in this field. Catalytic asymmetric methods are particularly valuable as they allow for the generation of large quantities of enantiomerically pure material from achiral starting materials.

Case Study & Protocol: Synthesis of a Chiral Hydroxytetrahydrofuran Moiety for Amprenavir

Amprenavir, a non-peptidic HIV protease inhibitor, features a chiral (S)-3-hydroxytetrahydrofuran ligand.[7] The synthesis of this and similar chiral building blocks is a key aspect of producing such inhibitors.

Protocol 2: Synthesis of Activated (S)-3-Hydroxytetrahydrofuran

This protocol outlines the preparation of an activated form of (S)-3-hydroxytetrahydrofuran, ready for coupling to a core inhibitor scaffold.

Materials:

-

(S)-3-Hydroxytetrahydrofuran

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve (S)-3-hydroxytetrahydrofuran in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base and Activating Agent: Add TEA to the solution, followed by the portion-wise addition of DSC at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting activated carbonate can be purified by column chromatography.

Self-Validation and Causality:

-

The use of DSC is a common and effective method for activating alcohols for subsequent carbamate formation.

-

TEA acts as a base to neutralize the acid generated during the reaction, driving the reaction to completion.

-

Anhydrous conditions are necessary to prevent hydrolysis of the activated carbonate.

Application Note: "Click Chemistry" - A Modern Tool for Protease Inhibitor Discovery

"Click chemistry," a term coined by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[11] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction.[12] In the context of protease inhibitor synthesis, click chemistry has emerged as a powerful tool for:

-

Lead Discovery: Linking small molecular fragments with complementary functionalities directly in the presence of the target protease (in situ click chemistry).[13]

-

Lead Optimization: Rapidly generating libraries of inhibitor analogues by modifying peripheral functionality.

-

Peptidomimetics: The resulting triazole ring can act as a surrogate for a peptide bond, offering increased stability and unique conformational properties.[12]

The application of click chemistry has significantly accelerated the discovery and development of novel protease inhibitors.[11][14]

Part 4: Visualizing Synthetic Pathways

To aid in the understanding of the synthetic strategies discussed, the following diagrams, generated using Graphviz, illustrate key workflows.

Caption: A generalized workflow for the synthesis of peptidomimetic protease inhibitors.

Caption: The central role of asymmetric catalysis in small molecule inhibitor synthesis.

Part 5: Data Summary and Characterization

The successful synthesis of a protease inhibitor is only the first step. Rigorous characterization and biological evaluation are essential to validate the compound's identity, purity, and potency.

Table 1: Key Characteristics of Selected FDA-Approved HIV Protease Inhibitors

| Inhibitor | Year of FDA Approval | Core Isostere | Key Synthetic Challenge(s) |

| Saquinavir | 1995[8] | Hydroxyethylamine | Stereocontrolled synthesis of the isostere, multi-step convergent synthesis. |

| Ritonavir | 1996[8] | Hydroxyethylene | C2-symmetric design, synthesis of the complex heterocyclic ligands. |

| Indinavir | 1996[8] | Hydroxyethylene | Synthesis of the aminoindanol and piperazine fragments. |

| Nelfinavir | 1997[7] | Hydroxyethylamine | Introduction of the S-phenyl cysteine side chain. |

| Amprenavir | 1999[7] | Hydroxyethylamine | Synthesis of the chiral 3-hydroxytetrahydrofuran ligand.[7] |

| Darunavir | 2006 | Bis-tetrahydrofuran | Diastereoselective synthesis of the bis-THF moiety. |

Protocol 3: General Procedure for Purity and Identity Confirmation

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a suitable reversed-phase column and a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid. Purity should ideally be >95%.

-

Mass Spectrometry (MS): Confirm the molecular weight of the synthesized inhibitor using high-resolution mass spectrometry (HRMS) to verify the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the final compound. The spectral data should be consistent with the expected structure.

Part 6: Conclusion and Future Outlook

The synthesis of protease inhibitors is a dynamic and evolving field. While the strategies outlined in this guide have proven to be robust and effective, the challenges of drug resistance and the need for improved therapeutic profiles continue to drive innovation.[3] Future directions in this field will likely focus on the development of novel covalent inhibitors, allosteric inhibitors that bind outside the active site, and the application of machine learning and artificial intelligence to accelerate the design and synthesis of the next generation of protease-targeted therapeutics.

References

-

Ghosh, A. K., et al. (2010). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 53(5), 2174–2184. [Link]

-

Wikipedia. (2023, October 27). Discovery and development of HIV-protease inhibitors. [Link]

-

de Souza, M. C. B. V., et al. (2019). Small Molecule Protease Inhibitors as Model Peptidomimetics. Molecules, 24(19), 3466. [Link]

-

Ettari, R., et al. (2022). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Molecules, 27(19), 6569. [Link]

-